molecular formula C19H30N2O2 B5686995 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine

1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine

Cat. No. B5686995
M. Wt: 318.5 g/mol
InChI Key: PPJWSSNBRGITTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine, also known as R-1496, is a chemical compound that belongs to the class of piperazines. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine acts as a selective agonist for the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in certain areas of the brain, which are associated with the regulation of mood and behavior. It has also been shown to decrease the levels of cortisol, which is a stress hormone.

Advantages and Limitations for Lab Experiments

1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine has several advantages when used in lab experiments. It is highly selective for the 5-HT1A receptor, which allows for precise investigation of the mechanism of action of this receptor. It also has a long half-life, which allows for sustained effects in experiments. However, one limitation is that it is relatively expensive compared to other compounds used in scientific research.

Future Directions

There are several future directions for the use of 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine in scientific research. One potential application is in the study of the role of the 5-HT1A receptor in the regulation of mood and behavior. Another potential application is in the development of new treatments for neurological disorders such as depression and Parkinson's disease. Additionally, further studies could be conducted to investigate the potential use of 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine in the treatment of other disorders such as anxiety and schizophrenia.
In conclusion, 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine is a chemical compound with unique properties that make it a valuable tool in scientific research. Its selective agonist activity for the 5-HT1A receptor and its ability to modulate the release of various neurotransmitters make it a promising candidate for further investigation in the field of neuroscience.

Synthesis Methods

The synthesis of 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine involves the reaction of 1-cyclohexylpiperazine with 3,4-dimethoxybenzyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure 1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine.

Scientific Research Applications

1-cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine has been used in various scientific research studies as a tool to investigate the mechanism of action of certain neurotransmitters in the brain. It has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and depression.

properties

IUPAC Name

1-cyclohexyl-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-22-18-9-8-16(14-19(18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h8-9,14,17H,3-7,10-13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJWSSNBRGITTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-(3,4-dimethoxybenzyl)piperazine

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